(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid

Antiulcer drug synthesis Chiral resolution Rebamipide

(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid (CAS 2015385-62-1) is an N-Boc-protected, enantiomerically pure L-amino acid derivative bearing a quinolin-4-yl side chain. This compound serves as a critical chiral intermediate in the synthesis of the antiulcer drug rebamipide, where the (S)-absolute configuration is required for the bioactive (+)-enantiomer.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
Cat. No. B8192397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=NC2=CC=CC=C12)C(=O)O
InChIInChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-8-9-18-13-7-5-4-6-12(11)13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1
InChIKeyPYIMRQWQFOYRSI-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Boc-amino-3-quinolin-4-yl-propionic Acid: Chiral Building Block for Enantioselective Drug Synthesis


(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid (CAS 2015385-62-1) is an N-Boc-protected, enantiomerically pure L-amino acid derivative bearing a quinolin-4-yl side chain. This compound serves as a critical chiral intermediate in the synthesis of the antiulcer drug rebamipide, where the (S)-absolute configuration is required for the bioactive (+)-enantiomer [1]. The tert-butoxycarbonyl (Boc) group provides acid-labile Nα-protection compatible with standard peptide coupling and orthogonal to base-labile Fmoc strategies .

Why (S)-2-Boc-amino-3-quinolin-4-yl-propionic Acid Cannot Be Replaced by Generic Analogs


Stereochemistry at the α-carbon directly dictates pharmacological activity in the target drug rebamipide: the (+)-enantiomer (derived from the (S)-amino acid) is 1.7-fold more potent than the (-)-enantiomer in ethanol-induced gastric ulcer models [1]. Substituting with the (R)-enantiomer or a racemic mixture would yield a less active or inconsistently active final product. Additionally, the Boc protecting group offers acid-labile orthogonality that Fmoc-protected analogs cannot provide in Boc-benzyl solid-phase peptide synthesis schemes, where repeated TFA treatments are used [2].

Quantitative Differentiation of (S)-2-Boc-amino-3-quinolin-4-yl-propionic Acid from Its Closest Analogs


Enantiomer-Dependent Antiulcer Activity: (S)- vs. (R)-Configuration in Rebamipide Synthesis

The antiulcer activity of rebamipide enantiomers, synthesized from optically active 4-quinolylalanine derivatives, shows that the (+)-isomer (derived from the (S)-amino acid) is approximately 1.7 times more potent than the (-)-isomer (derived from the (R)-amino acid) in an ethanol-induced gastric ulcer rat model [1]. This potency difference directly links the (S)-stereochemistry of the Boc-protected precursor to the pharmacological efficacy of the final drug.

Antiulcer drug synthesis Chiral resolution Rebamipide

Protecting Group Orthogonality: Boc vs. Fmoc in Solid-Phase Peptide Synthesis

The Boc group on (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid is cleaved by trifluoroacetic acid (TFA) while remaining stable to the piperidine conditions used for Fmoc removal [1]. This acid-labile orthogonality is essential for Boc-benzyl SPPS protocols, where multiple TFA deprotection steps are employed. Fmoc-protected quinolylalanine analogs (e.g., Fmoc-3-(4-quinolyl)-L-Ala-OH) cannot be directly substituted into Boc-based SPPS without changing the entire synthetic scheme.

Solid-phase peptide synthesis Protecting group strategy Orthogonality

Quinoline Regioisomer Specificity: 4-Quinolyl vs. 2-Quinolyl Alanine Derivatives

In somatostatin analogues, substitution of Trp8 with 3-(3′-quinolyl)-L-alanine (Qla) yielded peptides with high selectivity for SSTR1 and SSTR3 receptors, whereas the 4-quinolyl isomer is specifically required for rebamipide-type antiulcer activity [1]. The position of the quinoline attachment dictates the pharmacological target profile; 2-quinolyl and 8-quinolyl isomers show distinct biological activity spectra and cannot substitute for the 4-quinolyl isomer in rebamipide synthesis.

Quinoline regioisomers Somatostatin receptor selectivity Peptide SAR

Enantiomeric Purity: (S)-Boc-amino Acid vs. Racemic DL Mixtures

Commercially available (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid is supplied with defined enantiomeric purity (≥95% by HPLC, [α]D consistent with literature), whereas the racemic DL mixture (Boc-3-(4-quinolyl)-DL-Ala-OH) lacks stereochemical definition . Using the DL mixture in rebamipide synthesis would require an additional chiral resolution step, reducing overall yield and increasing cost.

Chiral purity Enantiomeric excess Procurement specification

High-Value Application Scenarios for (S)-2-Boc-amino-3-quinolin-4-yl-propionic Acid


Enantioselective Synthesis of Rebamipide and Chiral Antiulcer Agents

As the direct precursor to the (S)-configured key intermediate of rebamipide, this compound enables a streamlined synthesis of the 1.7-fold more potent (+)-enantiomer [1]. Pharmaceutical development groups requiring enantiopure rebamipide for formulation or impurity profiling will find the (S)-Boc building block indispensable.

Boc-Benzyl Solid-Phase Peptide Synthesis Incorporating Quinoline Moieties

The acid-labile Boc group allows iterative TFA deprotection cycles in Boc-benzyl SPPS, which is incompatible with Fmoc-protected analogs [1]. Researchers constructing quinoline-modified peptides on Merrifield resin can incorporate this residue with standard HBTU/HOBt coupling protocols.

Structure-Activity Relationship (SAR) Studies of 4-Quinolylalanine-Containing Peptides

When probing the pharmacological contribution of the 4-quinolyl side chain versus 2-quinolyl or 3-quinolyl isomers in receptor binding assays, this compound provides the exact regioisomeric and stereochemical configuration needed to isolate the 4-quinolyl pharmacophore [1][2].

Chiral Building Block for Asymmetric Synthesis of Heterocyclic Amino Acids

The defined (S)-stereochemistry and reactive carboxylic acid/amine termini make this compound a versatile intermediate for constructing diverse quinoline-containing scaffolds, including kinase inhibitors and antimicrobial peptides, where chirality and heterocyclic positioning directly influence target binding [1].

Quote Request

Request a Quote for (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.